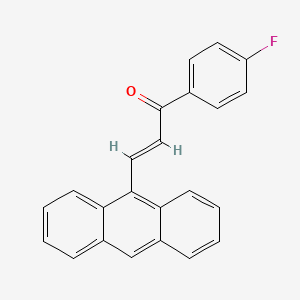
3-(9-Anthryl)-1-(4-fluorophenyl)prop-2-en-1-one
Descripción general
Descripción
3-(9-Anthryl)-1-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline compound that has been widely used in scientific research due to its various applications.
Aplicaciones Científicas De Investigación
Photoluminescence and Fluorescence Properties
- Photoluminescence : The compound demonstrates significant photoluminescence characteristics due to its unique molecular structure, which includes the anthryl and fluorophenyl groups. These groups contribute to the compound's ability to absorb and emit light at specific wavelengths, making it a potential candidate for photoluminescent applications (Zhang et al., 2016).
- Fluorescence Properties : The compound's ability to fluoresce is influenced by its molecular configuration, with different isomers exhibiting distinct fluorescence behaviors. This property can be leveraged in applications that require materials with specific fluorescence characteristics, such as in optical sensors or fluorescent markers (Feng et al., 2019).
Molecular Structure and Crystallography
- Molecular Structure Analysis : The detailed molecular structure of the compound has been studied using techniques like X-ray diffraction, revealing insights into its geometric parameters. This knowledge is crucial for applications in material science, where the molecular structure directly impacts the material's properties and performance (Najiya et al., 2014).
- Crystallography : The compound exhibits interesting crystallographic properties, which have implications in areas like pharmaceuticals and material engineering. Understanding its crystalline form can help in designing materials with desired physical and chemical properties (Butcher et al., 2007).
Optical and Electronic Properties
- Nonlinear Optical Properties : The compound has been identified to exhibit significant nonlinear optical properties. This makes it a candidate for use in optical devices and technologies that rely on the manipulation of light, such as in lasers or optical switches (Patil et al., 2020).
- Electronic Transfer Characteristics : The compound's structure facilitates electronic transfer, which is a key aspect in the development of electronic materials, such as conductive polymers or organic semiconductors (Shin & Jung, 2005).
Applications in Material Science
- Material Science Applications : Due to its unique structural and electronic properties, 3-(9-Anthryl)-1-(4-fluorophenyl)prop-2-en-1-one is a promising candidate for various material science applications. These applications may include the development of new types of sensors, optoelectronic devices, and potentially as components in advanced materials with specific desired properties (Vincent et al., 1985).
Propiedades
IUPAC Name |
(E)-3-anthracen-9-yl-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO/c24-19-11-9-16(10-12-19)23(25)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTADJKXBLJASCW-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9-Anthryl)-1-(4-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)
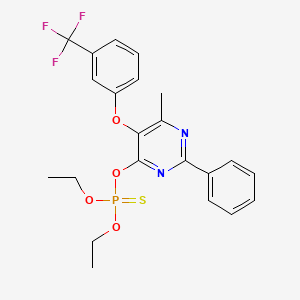
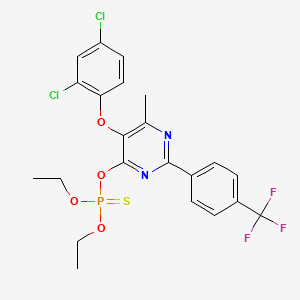
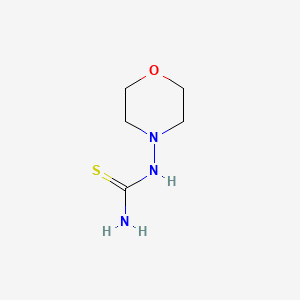
![1-(3,4-Difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone](/img/structure/B3041265.png)


![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)
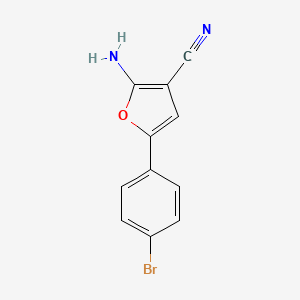

![N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide](/img/structure/B3041275.png)
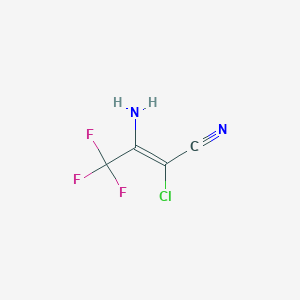

![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)